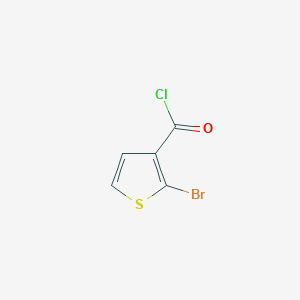

2-Bromothiophene-3-carbonyl chloride

Übersicht

Beschreibung

2-Bromothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5H2BrClOS . It has a molecular weight of 225.49 . The IUPAC name for this compound is 2-bromo-3-thiophenecarbonyl chloride .

Molecular Structure Analysis

The InChI code for 2-Bromothiophene-3-carbonyl chloride is 1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromothiophene-3-carbonyl chloride are not detailed in the available literature, carbonyl compounds with leaving groups, such as this one, have reactions similar to aldehydes and ketones . The presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction is a key factor .Physical And Chemical Properties Analysis

2-Bromothiophene-3-carbonyl chloride is a solid at room temperature . It has a boiling point of 61-62 degrees Celsius . The compound should be stored at a temperature between 2-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Catalysis and Organic Synthesis

2-Bromothiophene derivatives are extensively used in catalysis and organic synthesis. For instance, the palladium-catalyzed thienylation of allylic alcohols with 2-bromothiophene leads to the selective formation of 3-(2'-thienyl)aldehydes or ketones, showcasing its utility in organic synthesis processes (Tamaru, Yamada, & Yoshida, 1979). Another example is the nickel-catalyzed electrochemical coupling of 2-bromothiophene with various halides, highlighting its role in the formation of complex organic molecules (Durandetti, Périchon, & Nédélec, 1997).

2. Organometallic Chemistry

In organometallic chemistry, 2-bromothiophene derivatives are used to form metal-thiophene compounds. For instance, the reaction of thienylmercury(II)chloride with palladium and platinum compounds results in new compounds containing metal-2-thienyl linkage, demonstrating the versatility of 2-bromothiophene in creating organometallic structures (Chia & McWhinnie, 1980).

3. Polymer Science

2-Bromothiophene derivatives are also significant in polymer science. For example, the copolymerization of 3-dodecylthiophene with 2,2'-bithiophene, synthesized from 2-bromothiophene, leads to the development of nanostructured polymeric materials with unique electroactivity and conductivity properties (Massoumi, Omidi, Vessally, & Entezami, 2014).

4. Photophysical Studies

In the field of photophysics, 2-bromothiophene derivatives have been used in the study of organic light-emitting diodes (OLEDs). For instance, bromo-bridged dinuclear rhenium(I) carbonyl complexes containing 2-bromothiophene have shown promising results in enhancing the external quantum efficiencies of OLEDs (Mauro et al., 2012).

5. Analytical Chemistry

2-Bromothiophene derivatives also find applications in analytical chemistry. For example, bromine chloride has been used as a standard reagent for the titrimetric determination of organic compounds, including those containing 2-bromothiophene, showcasing its utility in precise analytical measurements (Verma, Srivastava, Ahmed, & Bose, 1978).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking immediate medical attention if feeling unwell .

Eigenschaften

IUPAC Name |

2-bromothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKWDIMOQHGQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603402 | |

| Record name | 2-Bromothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromothiophene-3-carbonyl chloride | |

CAS RN |

197370-13-1 | |

| Record name | 2-Bromothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)

![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)

![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)